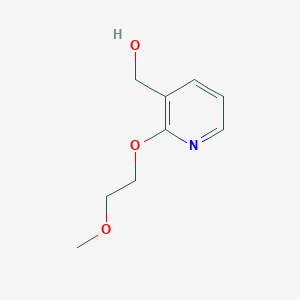

(2-(2-Methoxyethoxy)pyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-(2-methoxyethoxy)pyridin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-12-5-6-13-9-8(7-11)3-2-4-10-9/h2-4,11H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPHBTTXAYYTHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Methoxyethoxy Pyridin 3 Yl Methanol and Analogues

Strategies for Constructing the Pyridine (B92270) Core and Substituent Introduction

The assembly of the 2,3-disubstituted pyridine scaffold is a critical phase in the synthesis. Various classical and modern organic chemistry reactions can be employed to achieve this, each with its own set of advantages and limitations.

Alkylation Reactions of Pyridine Scaffolds

Direct C-H alkylation of a pyridine ring is often challenging due to the electron-deficient nature of the heterocycle, which makes it less susceptible to electrophilic attack and can lead to issues with regioselectivity. However, strategies involving the functionalization of pre-activated pyridine derivatives, such as halopyridines, are more common. The introduction of alkyl groups can be achieved through cross-coupling reactions, which provide a more controlled and efficient means of forming carbon-carbon bonds at specific positions on the pyridine ring.

Cross-Coupling Approaches (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the functionalization of heteroaromatic compounds, including pyridines. orgsyn.org The Suzuki-Miyaura and Negishi reactions are particularly prominent for creating C-C bonds.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.govmdpi.comyoutube.com For pyridine synthesis, this typically involves coupling a pyridyl halide with a suitable boronic acid. nih.govresearchgate.net A key challenge with 2-substituted pyridyl organoboranes is their potential instability and slow transmetalation rates, although specialized ligands and conditions have been developed to overcome these issues. nih.gov

The Negishi coupling utilizes an organozinc reagent, which reacts with an organohalide catalyzed by a palladium or nickel complex. researchgate.netchempedia.info Negishi couplings are known for their high functional group tolerance and are effective for coupling various pyridyl derivatives. orgsyn.orgresearchgate.net The reactivity of halopyridines in these reactions generally follows the order I > Br > Cl, although advancements have enabled the use of more accessible but less reactive aryl chlorides. rsc.org For disubstituted pyridines, regioselectivity can often be achieved, as 2-halopyridines are typically more reactive than 3-halopyridines, allowing for sequential couplings. orgsyn.org

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

|---|---|---|

| Nucleophile | Organoboron Reagent (e.g., boronic acid, boronate ester) | Organozinc Reagent |

| Advantages | Organoboron reagents are often stable, commercially available, and have low toxicity. mdpi.com | High reactivity and excellent functional group tolerance. orgsyn.orgresearchgate.net Effective for sterically hindered substrates. |

| Challenges | Potential for slow transmetalation and protodeboronation, especially with 2-pyridyl boron reagents. nih.gov Requires a base. | Organozinc reagents are often moisture- and air-sensitive, requiring anhydrous conditions. researchgate.net |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with various ligands. nih.govyoutube.com | Palladium or Nickel complexes (e.g., Pd(PPh₃)₄). researchgate.netchempedia.info |

Hantzsch-Type Condensations for Pyridine Ring Formation

The Hantzsch pyridine synthesis is a classic multi-component reaction that builds the pyridine ring from acyclic precursors. chemtube3d.comwikipedia.org The standard reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgyoutube.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org

This method is highly versatile, as the substitution pattern on the final pyridine ring can be controlled by varying the three starting components. For instance, different aldehydes and β-ketoesters can be used to introduce various substituents at positions 2, 3, 4, 5, and 6 of the ring. researchgate.net While the classical Hantzsch synthesis has drawbacks such as long reaction times and harsh conditions, modern modifications using microwave irradiation or alternative catalysts have improved yields and made the process more environmentally friendly. wikipedia.org A key advantage is its atom economy, as it constructs the core ring and introduces substituents in a single synthetic sequence. wikipedia.org

Introduction and Manipulation of the (2-Methoxyethoxy) and Hydroxymethyl Moieties

Once the appropriately functionalized pyridine precursor is obtained, the final side chains can be introduced or unmasked.

Etherification and Alcohol Functionalization

The (2-methoxyethoxy) group at the C2 position is an ether, which is typically formed through a nucleophilic substitution reaction. The Williamson ether synthesis is a widely used and robust method for this transformation. masterorganicchemistry.comchem-station.comwikipedia.orgnumberanalytics.com This reaction involves the SN2 displacement of a halide by an alkoxide. wikipedia.org

In the context of synthesizing (2-(2-Methoxyethoxy)pyridin-3-yl)methanol, a common strategy would involve reacting a 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) with the sodium or potassium salt of 2-methoxyethanol (B45455). The alkoxide of 2-methoxyethanol acts as the nucleophile, attacking the C2 position of the pyridine ring and displacing the halide to form the desired ether linkage. The reaction is typically performed in a polar aprotic solvent to facilitate the SN2 mechanism. chem-station.com

Reductions to Form Methanol (B129727) Derivatives

The hydroxymethyl group (-CH₂OH) at the C3 position is a primary alcohol. This functional group is most commonly generated by the reduction of a carbonyl group, such as an ester, aldehyde, or carboxylic acid. researchgate.netnih.gov

A prevalent strategy involves the reduction of a pyridine-3-carboxylate ester, such as methyl nicotinate. nih.govresearchgate.net While sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent generally used for aldehydes and ketones, it can reduce esters under specific conditions, such as in a methanol system refluxed in THF. scholarsresearchlibrary.comresearchgate.net For a more powerful and less selective reduction, lithium aluminum hydride (LiAlH₄) is highly effective at converting esters and carboxylic acids to primary alcohols. researchgate.net

Alternative precursors for the hydroxymethyl group include:

3-Cyanopyridine (B1664610) (Nicotinonitrile): This can be reduced to the corresponding primary amine (3-aminomethylpyridine) via catalytic hydrogenation, often using a palladium-on-carbon catalyst. google.comchemicalbook.comnih.gov The amine can then be converted to the alcohol. chemicalbook.com Alternatively, catalytic hydrogenation of 3-cyanopyridine in the presence of Raney nickel under acidic conditions can yield the aldehyde, which is then further reduced to the alcohol. google.com

Pyridine-3-carbaldehyde (Nicotinaldehyde): Direct reduction of the aldehyde group using mild reducing agents like sodium borohydride readily yields the primary alcohol. chemicalbook.com

| Precursor Functional Group | Precursor Example | Reducing Agent(s) | Product | Reference(s) |

|---|---|---|---|---|

| Ester | Methyl nicotinate | NaBH₄ in MeOH/THF | 3-Pyridinemethanol | scholarsresearchlibrary.comresearchgate.net |

| Ester / Carboxylic Acid | Nicotinic acid or its ester | LiAlH₄ | 3-Pyridinemethanol | researchgate.net |

| Nitrile | 3-Cyanopyridine | 1. H₂/Pd-C 2. Ethyl nitrite | 3-Pyridinemethanol | chemicalbook.com |

| Aldehyde | Pyridine-3-carbaldehyde | NaBH₄ | 3-Pyridinemethanol | chemicalbook.com |

| Nitrile | 3-Cyanopyridine | H₂/Raney-Nickel (catalytic hydrogenation) | 3-Pyridinemethanol (via aldehyde intermediate) | google.com |

Catalytic Systems in Synthetic Transformations

The synthesis of complex pyridine derivatives such as this compound and its analogues relies heavily on advanced catalytic systems. These catalysts are crucial for facilitating specific bond formations, enhancing reaction rates, and controlling selectivity. Transition metals, in particular, play a central role in activating otherwise inert chemical bonds, enabling the construction of the substituted pyridine core and the introduction of functional groups.

Lewis acid catalysts are essential in a variety of synthetic transformations for preparing pyridine-containing molecules. Their primary function is to activate substrates by accepting an electron pair, thereby rendering them more susceptible to nucleophilic attack or other subsequent reactions. In the context of synthesizing pyridyl methanol analogues, Lewis acids can be employed to promote C-C bond formation and influence the reactivity of both the pyridine ring and its substituents. nih.gov

For instance, Lewis acids like alumina (B75360) (Al₂O₃) have been shown to catalyze the conversion of methanol into hydrocarbons, a process that involves the formation of initial carbon-carbon bonds. nih.gov While not a direct synthesis of the target compound, this demonstrates the fundamental capability of Lewis acids to activate simple alcohols like methanol for further transformation. In more targeted syntheses, Lewis acid sites on catalyst surfaces can selectively adsorb and activate reactants. nih.gov The strength and distribution of these acid sites can be modified to control reaction pathways and minimize the formation of byproducts. nih.gov

Table 1: Influence of Lewis Acid Site Neutralization on Catalyst Performance

| Catalyst System | Lewis Acid Sites Neutralized | Key Observation | Reference |

|---|---|---|---|

| CsCl-modified η-alumina | Strong Lewis acid sites | Prevents unwanted side reactions by selectively passivating the most reactive sites. | nih.gov |

| KCl-modified η-alumina | Strong and medium-strong sites | Allows for fine-tuning of catalyst selectivity in methanol conversion processes. | nih.gov |

Palladium catalysts are among the most powerful and versatile tools for the synthesis of substituted aromatic and heteroaromatic compounds, including pyridine derivatives. beilstein-journals.orgnih.gov They are particularly renowned for their ability to catalyze cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) that form carbon-carbon and carbon-heteroatom bonds.

In the synthesis of analogues of this compound, palladium catalysis is instrumental for introducing substituents onto the pyridine ring. For example, palladium-catalyzed C-H arylation allows for the direct coupling of a C-H bond on the pyridine ring with an aryl halide, providing a highly efficient route to fused heteroaromatic systems. beilstein-journals.org The choice of phosphine (B1218219) ligand is critical in these reactions, as it modulates the reactivity and stability of the palladium catalyst, ultimately influencing the reaction yield. beilstein-journals.org

Furthermore, palladium catalysis enables the formation of the methoxy (B1213986) ether linkage often found in these molecules. A general method for the palladium-catalyzed coupling of methanol with (hetero)aryl halides has been developed, which proceeds under mild conditions to give methyl aryl ethers in high yields. nih.gov The use of specialized palladacycle precatalysts can enhance the efficiency of these reactions, even at low catalyst loadings. nih.gov

Table 2: Examples of Palladium-Catalyzed Reactions for Pyridine Functionalization

| Reaction Type | Catalyst System | Ligand | Key Transformation | Yield (%) | Reference |

|---|---|---|---|---|---|

| Intramolecular C-H Arylation | Pd(OAc)₂ | PPh₃ | Cyclization of N-aryl-2-quinolinecarboxyamide | 94 | beilstein-journals.org |

| Intramolecular C-H Arylation | Pd(OAc)₂ | CyJohnPhos | Synthesis of fused picoline derivative | 70 | beilstein-journals.org |

| Methanol Arylation | Pd₂(dba)₃ | L1 (a biaryl phosphine) | 4-Chloroanisole to 1,4-dimethoxybenzene | >99 | nih.gov |

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations. They are particularly effective in promoting oxidation and C-O bond-forming reactions. In the synthesis of pyridyl-methanone motifs, which are precursors to pyridyl methanols, copper catalysis can be used for the direct oxidation of a C(sp³)-H bond adjacent to the pyridine ring. mdpi.com An efficient copper-catalyzed method uses water as the oxygen source for this transformation, representing an environmentally benign approach. mdpi.com The reaction proceeds well with a variety of substituted pyridin-2-yl-methanes, yielding the corresponding ketones in moderate to good yields. mdpi.com

Vanadium-based catalysts, while less common in fine chemical synthesis compared to palladium or copper, have unique catalytic properties. Vanadium complexes containing pyridine-based ligands have been synthesized and characterized, primarily for their application in polymerization reactions. mdpi.comnih.gov For example, vanadium(III) complexes with 2,6-bis(pyrazol-1-ylmethyl)pyridine ligands are highly active catalysts for ethylene (B1197577) polymerization. nih.gov Although not a direct application for the synthesis of the target molecule, this research demonstrates the ability to create stable, active catalytic centers involving vanadium and pyridine scaffolds. These systems could potentially be adapted for other organic transformations, such as selective oxidations, given vanadium's accessible range of oxidation states. acs.orgresearchgate.net

Table 3: Applications of Copper and Vanadium Catalysts in Pyridine Chemistry

| Catalyst System | Reaction Type | Substrate Example | Product Example | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | C(sp³)-H Oxidation | (4-methoxyphenyl)(pyridin-2-yl)methane | (4-methoxyphenyl)(pyridin-2-yl)methanone | 82 | mdpi.com |

| Cu(NO₃)₂·3H₂O | C(sp³)-H Oxidation | Phenyl(pyridin-2-yl)methane | Phenyl(pyridin-2-yl)methanone | 75 | mdpi.com |

Regio- and Stereochemical Control in Synthesis

Achieving precise control over the placement of functional groups (regiochemistry) and their spatial orientation (stereochemistry) is a paramount challenge in the synthesis of highly substituted molecules like this compound. The substitution pattern on the pyridine ring dictates the molecule's ultimate properties and biological activity.

Regiochemical control in the synthesis of substituted pyridines is often directed by the inherent electronic properties of the pyridine ring and the influence of existing substituents. However, catalytic methods can override these inherent preferences. For instance, in palladium-catalyzed C-H functionalization, the regioselectivity of the reaction can be controlled by a directing group on the substrate, which positions the catalyst at a specific C-H bond.

In more complex systems, such as the synthesis of angularly fused ring systems, remote substituents can exert a profound influence on the regiochemical outcome of reactions like the Diels-Alder cycloaddition. lookchem.com A substituent distant from the reaction center can alter the electronic or steric environment, thereby directing the incoming reagent to a single position with remarkable selectivity. lookchem.com This principle is directly applicable to the synthesis of complex pyridine analogues, where a substituent at one position can be used to control the regioselective introduction of another group at a different position.

Stereochemical control becomes critical when chiral centers are present, such as in more complex analogues of the target molecule that may feature stereogenic carbons on their side chains. While this compound itself is achiral, the synthesis of derivatives often involves reactions that can create chiral centers. The development of asymmetric catalysts, which can differentiate between enantiotopic faces or groups, is key to producing single enantiomers of a target molecule. This is a major focus in modern synthetic chemistry, particularly for the preparation of pharmaceutical compounds where only one enantiomer typically possesses the desired therapeutic effect.

Computational and Theoretical Chemistry Studies of 2 2 Methoxyethoxy Pyridin 3 Yl Methanol

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. researchgate.net For derivatives of pyridin-3-yl methanol (B129727), DFT methods such as B3LYP with a 6-311++G(d,p) basis set are commonly used to optimize molecular geometry and predict a wide range of electronic properties. researchgate.netbohrium.com Such calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. acs.org

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. For pyridine (B92270) derivatives, the HOMO is typically concentrated on the electron-rich pyridine ring and any electron-donating substituents. researchgate.netrsc.org In (2-(2-Methoxyethoxy)pyridin-3-yl)methanol, the HOMO is expected to be distributed across the pyridine ring, with significant contributions from the nitrogen atom and the oxygen atoms of the methoxyethoxy group.

LUMO: The LUMO is the lowest energy orbital without electrons and serves as an electron acceptor. In pyridine systems, the LUMO is generally a π* antibonding orbital located on the pyridine ring. rsc.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's chemical stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more polarizable and reactive. mdpi.com For substituted pyridines, the nature of the substituents can significantly tune this gap; electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both effects typically narrowing the gap. rsc.org

| Orbital | Energy (eV) | Property |

|---|---|---|

| HOMO | -6.5 eV | A smaller gap indicates higher reactivity and lower kinetic stability. |

| LUMO | -1.2 eV | |

| Energy Gap (ΔE) | 5.3 eV |

Electronic Structure and Charge Distribution Analysis

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and antibonds. uni-muenchen.dewisc.edu This method provides quantitative insight into intramolecular interactions, such as hyperconjugation, by examining the delocalization of electron density from a filled (donor) orbital to a vacant (acceptor) orbital. nih.govresearchgate.net For this compound, NBO analysis would likely reveal strong stabilizing interactions, such as the delocalization of lone pair electrons from the oxygen atoms into antibonding orbitals of the pyridine ring.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on a molecule's surface, which is invaluable for predicting its reactive behavior. uni-muenchen.dereadthedocs.io It illustrates the charge distribution and identifies regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.org In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.netresearchgate.net For this molecule, the most negative potential would be expected around the pyridine nitrogen atom, highlighting its basicity and ability to act as a hydrogen bond acceptor. The hydroxyl proton of the methanol group would exhibit a region of high positive potential, indicating its role as a hydrogen bond donor.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the methoxyethoxy and methanol substituents necessitates a study of the molecule's conformational landscape to understand its preferred shapes, chemical stability, and intermolecular interactions.

Conformational Analysis: This involves identifying the stable conformers (rotational isomers) and the energy barriers between them. For heteroaromatic ethers, strong conformational preferences often arise from efforts to minimize lone pair repulsion between the ether oxygen and the ring nitrogen. researchgate.net The orientation of the methoxyethoxy chain relative to the pyridine ring and the rotation around the C3-CH2OH bond would be critical factors. DFT calculations can be used to determine the relative energies of different conformers, revealing the most stable, low-energy structures. For related substituted pyridines and piperidines, electrostatic interactions are known to significantly influence conformational preferences. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the compound's behavior and its interactions with its environment (e.g., a solvent). mdpi.comarxiv.org These simulations are crucial for assessing the stability of different conformations and for studying how the molecule interacts with others through hydrogen bonds and other non-covalent forces. researchgate.net For this compound, MD simulations in a solvent like water or methanol could reveal the stability of intramolecular hydrogen bonds and the dominant intermolecular hydrogen bonding patterns, which are key to its chemical and physical properties. nih.govpsu.edu

| Interaction Type | Description | Significance |

|---|---|---|

| Intramolecular H-Bonding | Hydrogen bond between the methanol -OH and the ether oxygen or pyridine nitrogen. | Affects conformational stability and preferred geometry. |

| Intermolecular H-Bonding (Solute-Solvent) | Hydrogen bonds formed between the molecule (e.g., -OH group, N atom) and solvent molecules. | Determines solubility and solvation dynamics. |

| van der Waals Interactions | Non-specific attractive or repulsive forces between the molecule and its surroundings. | Contributes to overall stability and packing in condensed phases. |

Theoretical Approaches to Structure-Reactivity Relationships in Pyridine Systems

The pyridine ring is a fundamental scaffold in many biologically active molecules, and understanding its structure-reactivity relationships is a major focus of medicinal and materials chemistry. researchgate.netmdpi.comnih.gov The reactivity of the pyridine ring is distinct from that of benzene (B151609) due to the presence of the electronegative nitrogen atom. This nitrogen atom makes the ring electron-deficient, which generally deactivates it towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2 and 4 positions. wikipedia.org

Theoretical studies can quantify these relationships. For instance, the presence of the electron-donating methoxyethoxy group at the 2-position and the hydroxymethyl group at the 3-position will influence the electron density distribution of the pyridine ring. The methoxyethoxy group, being an ortho-para director, would enhance the electron density at positions 3 and 5. Computational analysis helps to predict how these substituents modulate the ring's reactivity towards different reagents. The calculated MEP and FMOs provide direct, quantitative measures of these electronic effects, allowing for a rationalization of the molecule's expected chemical behavior. researchgate.netmdpi.com

Advanced Analytical Techniques for the Characterization of 2 2 Methoxyethoxy Pyridin 3 Yl Methanol and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of (2-(2-Methoxyethoxy)pyridin-3-yl)methanol. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the precise arrangement of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum provides distinct signals for each type of proton, from the aromatic pyridine (B92270) ring to the aliphatic side chains. While a publicly available experimental spectrum for this specific compound is not available, a predicted spectrum can be constructed based on the analysis of structurally similar compounds, such as 2-(hydroxymethyl)pyridine and various alkoxy-substituted pyridines. chemicalbook.comresearchgate.net

The key proton environments in this compound are:

The three protons on the pyridine ring (H-4, H-5, and H-6).

The two methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH).

The hydroxyl proton (-OH).

The four protons of the ethoxy group (-O-CH₂-CH₂-O-).

The three protons of the terminal methoxy (B1213986) group (-OCH₃).

The expected chemical shifts, multiplicities, and integrations for these protons are detailed in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-6 (Pyridine) | 8.0 - 8.2 | Doublet of doublets (dd) | 1H | Coupled to H-4 and H-5. |

| H-4 (Pyridine) | 7.6 - 7.8 | Doublet of doublets (dd) | 1H | Coupled to H-5 and H-6. |

| H-5 (Pyridine) | 7.0 - 7.2 | Doublet of doublets (dd) | 1H | Coupled to H-4 and H-6. |

| -CH ₂OH | 4.6 - 4.8 | Singlet (s) or Doublet (d) | 2H | May show coupling to the -OH proton depending on the solvent. |

| -CH₂OH | Variable (2.0 - 5.0) | Singlet (s) or Triplet (t) | 1H | Chemical shift is solvent-dependent; may couple to -CH₂- protons. |

| -O-CH ₂-CH₂-O- | 4.3 - 4.5 | Triplet (t) | 2H | Protons adjacent to the pyridine ring oxygen. |

| -O-CH₂-CH ₂-O- | 3.7 - 3.9 | Triplet (t) | 2H | Protons adjacent to the methoxy group oxygen. |

| -OCH ₃ | 3.3 - 3.5 | Singlet (s) | 3H | Terminal methyl group protons. |

This interactive table summarizes the predicted ¹H NMR spectral data for this compound.

Infrared (IR) Spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its alcohol, ether, and aromatic pyridine components.

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) |

| Alcohol (-OH) | O-H stretch, hydrogen-bonded | 3200 - 3600 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 3000 |

| Pyridine Ring | C=N and C=C stretches | 1550 - 1620 and 1450 - 1500 |

| Alcohol (C-O) | C-O stretch | 1000 - 1260 |

| Ether (C-O) | C-O stretch | 1050 - 1150 |

This table outlines the expected characteristic IR absorption frequencies for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in this compound acts as a chromophore. It is expected to exhibit absorptions in the UV region due to π → π* and n → π* electronic transitions, which are characteristic of aromatic heterocyclic systems. The typical absorption maxima (λmax) for substituted pyridines occur in the range of 250-280 nm.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₉H₁₃NO₃, corresponding to a molecular weight of 183.20 g/mol . biosynth.com

In Electrospray Ionization (ESI-MS), the compound is typically observed as a protonated molecule, [M+H]⁺, at an m/z value of approximately 184.2. Tandem mass spectrometry (MS/MS) can be used to fragment this parent ion to gain further structural information. The fragmentation of related pyridine derivatives often involves cleavage of side chains and ring fragmentation. researchgate.netrsc.org

| Ion | Predicted m/z | Identity / Likely Origin |

| [M+H]⁺ | 184.2 | Protonated molecular ion |

| [M]⁺• | 183.2 | Molecular ion (in EI-MS) |

| 152.1 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl radical |

| 124.1 | [M-C₂H₅O₂]⁺ | Cleavage of the methoxyethoxy side chain |

| 108.1 | [C₆H₆NO]⁺ | Fragmentation involving loss of the entire ether side chain |

| 79.1 | [C₅H₅N+H]⁺ | Pyridine ring fragment |

| 59.1 | [C₂H₃O₂]⁻ or [C₃H₇O]⁺ | Methoxyethoxy chain fragment (e.g., [CH₂OCH₂OCH₃]⁺) |

This interactive table presents the predicted mass-to-charge ratios (m/z) for the parent ion and potential major fragments of this compound.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from starting materials, byproducts, or degradants, as well as for quantifying its purity.

HPLC and UPLC are the most common chromatographic techniques for the analysis of non-volatile or thermally sensitive compounds like substituted pyridines. helixchrom.comresearchgate.net A reversed-phase method would be most suitable for this compound, given its moderate polarity.

A typical RP-HPLC method would involve:

Column: A C18 stationary phase (e.g., Agilent Zorbax, Waters SunFire).

Mobile Phase: A gradient elution using a mixture of water (A) and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) (B). lmaleidykla.lt To improve peak shape for the basic pyridine compound, a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is often added to the mobile phase.

Detection: UV detection is highly effective, with the wavelength set to a λmax of the pyridine chromophore (e.g., 260 nm). dtic.mil

Flow Rate: Typically 0.5-1.5 mL/min for HPLC and 0.2-0.5 mL/min for UPLC.

This setup allows for the efficient separation of the target compound from impurities, with UPLC offering faster analysis times and higher resolution compared to traditional HPLC.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov Pyridine and many of its simpler derivatives are readily analyzed by GC. nih.govcdc.gov However, the primary alcohol functional group in this compound increases its polarity and boiling point and can lead to poor peak shape (tailing) due to interactions with the stationary phase.

For robust and reproducible GC analysis, derivatization is often recommended. The hydroxyl group can be converted to a less polar, more volatile silyl (B83357) ether using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

A typical GC method for the derivatized compound would be:

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5ms).

Carrier Gas: Helium or hydrogen.

Injection: Split/splitless inlet at a temperature high enough to ensure volatilization without degradation (e.g., 250 °C).

Oven Program: A temperature ramp, for example, starting at 100 °C and increasing to 280 °C, to ensure elution of the compound.

Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers definitive identification based on the compound's mass spectrum and fragmentation pattern. osha.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a significant separation technique in the pharmaceutical industry, offering a "green" alternative to traditional high-performance liquid chromatography (HPLC) with advantages in speed and efficiency. SFC utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, resulting in a supercritical fluid with unique properties of both a liquid and a gas. This leads to low viscosity and high diffusivity, enabling rapid separations.

For the analysis of polar molecules like pyridine derivatives, a polar stationary phase and the addition of a polar modifier to the supercritical CO2 are often necessary. Given the structure of this compound, a stationary phase such as 2-ethylpyridine (B127773) would be a suitable choice for achieving good peak shapes and retention. The methoxyethoxy and methanol functional groups contribute to the polarity of the molecule, making the selection of an appropriate polar modifier, such as methanol, crucial for achieving optimal separation from related impurities or derivatives.

| Parameter | Value |

| Stationary Phase | 2-Ethylpyridine bonded silica |

| Column Dimensions | 4.6 x 150 mm, 3 µm |

| Mobile Phase | Supercritical CO2 / Methanol with 0.1% NH4OH |

| Gradient | 5% to 40% Methanol over 5 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm and Mass Spectrometry (MS) |

This hypothetical method illustrates a typical starting point for the analysis of this compound and its derivatives. The gradient elution allows for the separation of compounds with a range of polarities, while the basic additive (ammonium hydroxide) helps to improve the peak shape of basic pyridine compounds. The use of both UV and MS detection provides comprehensive data on the purity and identity of the eluted compounds.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This method provides precise information on bond lengths, bond angles, and conformational arrangements, which are critical for understanding the structure-activity relationship of a pharmaceutical compound.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to calculate an electron density map, from which the atomic structure of the molecule can be deduced.

While a crystal structure for this compound has not been reported in the crystallographic literature, the analysis of structurally related methoxypyridine derivatives can provide valuable insights into the expected molecular geometry. For instance, the crystal structure of a simple methoxypyridine derivative would reveal the planarity of the pyridine ring and the orientation of the methoxy group relative to the ring.

Below is a representative data table summarizing the crystallographic information for a hypothetical methoxy-substituted pyridine derivative, illustrating the type of data obtained from an X-ray crystallographic analysis.

| Parameter | Value |

| Compound Name | 2-Methoxy-5-nitropyridine (Analog) |

| Chemical Formula | C6H6N2O3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 3.85 Å, b = 15.20 Å, c = 12.35 Å |

| α = 90°, β = 95.5°, γ = 90° | |

| Volume | 718.5 ų |

| Z | 4 |

| Density (calculated) | 1.43 g/cm³ |

| Key Bond Lengths | C-O (methoxy): 1.35 Å, C-N (ring): ~1.34 Å |

| Key Bond Angles | C-O-C (ether): 118°, C-N-C (ring): ~117° |

| Torsion Angle | C(ring)-C(ring)-O-C(methyl): ~5° |

This data for a structurally related compound highlights the detailed structural information that can be obtained. For this compound, X-ray crystallography would definitively establish the conformation of the methoxyethoxy side chain and the orientation of the methanol substituent relative to the pyridine ring. This information is invaluable for understanding intermolecular interactions in the solid state and for computational modeling studies.

Synthetic Utility and Role of 2 2 Methoxyethoxy Pyridin 3 Yl Methanol As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The primary utility of (2-(2-Methoxyethoxy)pyridin-3-yl)methanol lies in its function as a key precursor for incorporating the 2-(2-methoxyethoxy)pyridin-3-ylmethyl moiety into larger, more complex molecules. The hydroxymethyl group (-CH₂OH) at the 3-position of the pyridine (B92270) ring is a reactive handle that can be readily converted into other functional groups or used to form new chemical bonds.

A notable example of its application is in the synthesis of N-((2-(2-Methoxyethoxy)pyridin-3-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide. In this multi-step synthesis, this compound is a crucial starting material. The synthesis involves the conversion of the alcohol to an amine, which is then coupled with a substituted nicotinic acid to form the final amide product. This transformation highlights the role of the compound as a foundational element upon which significant complexity is built.

Table 1: Synthesis of a Complex Nicotinamide (B372718) Derivative

| Starting Material | Key Transformation Step | Final Product | Significance |

|---|

The reaction pathway typically involves activating the hydroxyl group, followed by substitution with a nitrogen-containing nucleophile to form an aminomethylpyridine intermediate. This intermediate is then acylated with a carboxylic acid derivative (like an acid chloride or an activated ester) to yield the final complex molecule.

Scaffold for Heterocyclic Compound Development

A chemical scaffold is a core structure upon which various substituents are attached to create a family of related compounds. The pyridine ring is a well-established and privileged scaffold in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals. This compound provides a pre-functionalized pyridine scaffold that directs the synthesis towards specific derivatives.

The molecule's utility as a scaffold is demonstrated in the synthesis of the aforementioned nicotinamide derivative. Here, the (2-(2-methoxyethoxy)pyridin-3-yl)methyl unit acts as the foundational framework. The reactive hydroxymethyl group serves as an attachment point for another complex heterocyclic structure (the substituted nicotinamide part), effectively linking two distinct pyridine-based systems. This exemplifies how the compound's rigid pyridine core can be used to position other functional and structural elements in a defined three-dimensional space, a key aspect of scaffold-based drug design. While documented examples of this specific compound being used to create fused heterocyclic systems through intramolecular cyclization are not prevalent, its structure is amenable to such synthetic strategies.

Integration into Chemical Libraries for Research Purposes

Chemical libraries are large, diverse collections of compounds used in high-throughput screening to identify new drug leads. While this compound is primarily a building block rather than a screening compound itself, its derivatives are ideal candidates for inclusion in such libraries. Its structural features make it suitable for generating a focused library of novel compounds for biological screening.

Key attributes that make this compound's scaffold suitable for chemical libraries include:

Presence of a Privileged Pharmacophore : The pyridine ring is a common feature in many approved drugs.

Modifiable Handles : The hydroxymethyl group allows for easy diversification, enabling the creation of esters, ethers, amines, and other derivatives.

** Physicochemical Properties**: The methoxyethoxy side chain can improve solubility and provides conformational flexibility, which can be advantageous for binding to biological targets.

Three-Dimensional Character : The sp³-hybridized carbon of the hydroxymethyl group and the flexible ether chain provide a non-flat, three-dimensional structure, a desirable trait for modern screening libraries that aim to move beyond flat aromatic compounds.

By reacting this compound with a diverse set of carboxylic acids, amines, or alkylating agents, a library of unique compounds can be rapidly synthesized for research and drug discovery purposes.

Application in the Design of Advanced Chemical Intermediates

An advanced chemical intermediate is a molecule that is itself synthesized from simpler precursors and serves as a direct building block for a final target molecule, often a pharmaceutical agent. This compound is a prime example of a molecule used to create such intermediates.

Its role extends beyond being a simple starting material; it is employed to construct more elaborate intermediates that contain the intact 2-(2-methoxyethoxy)pyridin-3-yl)methyl fragment. For instance, in the synthesis of N-((2-(2-Methoxyethoxy)pyridin-3-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, the intermediate (2-(2-methoxyethoxy)pyridin-3-yl)methanamine is first synthesized from the parent alcohol.

Table 2: Key Intermediates Derived from this compound

| Parent Compound | Derived Intermediate | Functional Group Transformation | Application |

|---|---|---|---|

| This compound | (2-(2-Methoxyethoxy)pyridin-3-yl)methanamine | -OH → -NH₂ | Used in amide bond formation reactions. |

This aminomethyl intermediate is more advanced and is specifically designed for the subsequent amide coupling step. Similarly, the alcohol can be converted to a halide (e.g., 3-(chloromethyl)-2-(2-methoxyethoxy)pyridine), creating a versatile electrophilic intermediate ready to react with a wide range of nucleophiles. The strategic use of this compound allows synthetic chemists to efficiently assemble complex molecular frameworks by creating stable, well-behaved advanced intermediates.

Future Directions in the Research of 2 2 Methoxyethoxy Pyridin 3 Yl Methanol and Pyridine Methanol Analogues

Innovations in Green Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives is increasingly guided by the principles of green chemistry, which prioritize sustainability through waste reduction, energy efficiency, and the use of less hazardous materials. nih.gov Future synthetic strategies for (2-(2-Methoxyethoxy)pyridin-3-yl)methanol and its analogues are expected to move away from traditional, often harsh, reaction conditions towards more environmentally benign alternatives.

Key innovations in this area include:

Microwave-Assisted Synthesis: This technique has been recognized as a valuable tool in green chemistry for its ability to dramatically reduce reaction times (from hours to minutes) and improve product yields. nih.govresearchgate.net Microwave irradiation offers efficient and uniform heating, often leading to cleaner reactions with fewer byproducts compared to conventional refluxing methods. nih.gov

One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple reactants are combined in a single step to form a complex product, minimizing the need for intermediate purification steps, thus saving time, solvents, and energy. nih.govacs.org The development of novel MCRs for constructing substituted pyridine rings will be a significant area of future research.

Green Catalysts and Solvents: There is a strong trend towards replacing hazardous reagents and volatile organic solvents. researchgate.net Research is focusing on the use of recoverable and reusable catalysts, such as magnetic nanoparticles or zeolites, which simplify product purification and reduce waste. nih.gov Furthermore, the use of environmentally friendly solvents like water or ethanol, or even solvent-free conditions, is becoming more prevalent in pyridine synthesis. nih.govnih.gov

| Method | Traditional Approach | Green Alternative | Key Advantages |

| Energy Input | Conventional heating (reflux) | Microwave irradiation | Reduced reaction time, higher yields, lower energy consumption. nih.gov |

| Reaction Steps | Multi-step synthesis with isolation of intermediates | One-pot multicomponent reactions (MCRs) | Increased efficiency, reduced solvent use, less waste. acs.org |

| Catalysts | Homogeneous metal catalysts | Heterogeneous, recyclable catalysts (e.g., zeolites, magnetic nanoparticles) | Ease of separation and reuse, reduced metal contamination in products. nih.gov |

| Solvents | Volatile organic compounds (VOCs) | Water, ethanol, or solvent-free conditions | Reduced environmental impact and health hazards. nih.gov |

This table provides a comparative overview of traditional versus green synthetic methodologies applicable to pyridine derivatives.

By integrating these green methodologies, the future production of this compound can become more sustainable, cost-effective, and environmentally responsible.

Deeper Mechanistic Understanding for Catalyst Design

Advances in the synthesis of complex molecules like this compound are intrinsically linked to the development of highly efficient and selective catalysts. A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts that can overcome current limitations.

Future research will likely focus on:

Elucidating Reaction Pathways: Investigating the precise step-by-step mechanism of catalytic cycles in pyridine synthesis allows chemists to identify rate-limiting steps and catalyst deactivation pathways. researchgate.net For instance, in the vapor-phase synthesis of pyridines using zeolite catalysts, understanding how reactants adsorb at acidic sites and how intermediates are formed is key to improving catalyst performance. researchgate.net

Correlating Catalyst Structure and Activity: Systematic studies on how modifications to a catalyst's structure affect its activity and selectivity are essential. For example, in zeolite catalysts like HZSM-5, altering the acidity and pore structure can significantly influence the yield of specific pyridine bases. researchgate.net Similarly, for metal complexes used in cross-coupling reactions, tuning the electronic properties of ligands by adding electron-donating or electron-withdrawing groups can regulate the reactivity of the metal center. nih.gov

Computational Chemistry: Quantum mechanical calculations and computational modeling are becoming indispensable tools for studying reaction mechanisms. These methods can provide insights into transition state geometries, activation energies, and the electronic effects of substituents, which are often difficult to determine experimentally. This knowledge can guide the design of catalysts with enhanced performance for specific transformations involving pyridine methanol (B129727) analogues.

A thorough mechanistic understanding will enable the creation of bespoke catalysts tailored for the synthesis of this compound, potentially leading to higher yields, improved regioselectivity, and the ability to tolerate a wider range of functional groups.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the rapid prediction and optimization of chemical reactions. saiwa.ai These computational tools can analyze vast datasets of chemical information to identify patterns and relationships that are not obvious to human researchers, thereby accelerating the discovery of new synthetic routes and optimal reaction conditions. beilstein-journals.org

The application of AI/ML in the context of this compound and its analogues can be envisioned in several ways:

Reaction Condition Optimization: ML algorithms, particularly deep reinforcement learning, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to find the optimal conditions for maximizing yield or selectivity. nih.govresearchgate.net These models can learn from a relatively small number of initial experiments and then suggest new conditions, significantly reducing the experimental effort required. duke.edu

Predicting Reaction Outcomes: Forward reaction prediction models can assess the feasibility of a proposed synthetic step, while retrosynthesis algorithms can suggest entire synthetic pathways for a target molecule. beilstein-journals.org For a molecule like this compound, these tools could help design more efficient multi-step syntheses from simple starting materials.

Catalyst Discovery: ML can be used to screen virtual libraries of potential catalysts and predict their performance, guiding experimental efforts toward the most promising candidates. By correlating catalyst features with reaction outcomes, these models can accelerate the development of new, highly effective catalysts for pyridine synthesis.

| ML Application | Description | Potential Impact on Pyridine Methanol Synthesis |

| Reaction Optimization | Algorithms (e.g., deep reinforcement learning) iteratively suggest experimental conditions to improve outcomes like yield. nih.gov | Rapidly identifies optimal temperature, solvent, and catalyst for the synthesis of this compound, minimizing resource use. duke.edu |

| Retrosynthesis Planning | AI models propose synthetic routes by working backward from the target molecule. beilstein-journals.org | Suggests novel and more efficient pathways to construct the substituted pyridine methanol core. |

| Forward Prediction | Models predict the likely products and yields of a given set of reactants and conditions. beilstein-journals.org | Validates the feasibility of proposed synthetic steps before they are attempted in the lab. |

| Catalyst Design | ML algorithms screen virtual catalyst libraries and predict their efficacy based on structural features. | Accelerates the discovery of new catalysts with higher activity and selectivity for specific pyridine functionalizations. |

This table summarizes the key applications of machine learning in chemical synthesis and their potential benefits for producing pyridine methanol analogues.

The integration of AI and ML with automated robotic platforms promises to create "self-driving" laboratories that can autonomously design, execute, and optimize chemical syntheses, revolutionizing the production of complex molecules. beilstein-journals.org

Exploration of Novel Chemical Transformations and Reactivity Patterns

The functional groups present in this compound—the pyridine ring, the ether linkage, and the primary alcohol—offer multiple sites for further chemical modification. Future research will undoubtedly focus on exploring the unique reactivity of this scaffold and developing novel transformations to generate a diverse range of analogues.

Key areas for exploration include:

Functionalization of the Hydroxymethyl Group: The primary alcohol is a versatile handle for a variety of transformations. For instance, it can be oxidized to an aldehyde or carboxylic acid, or converted into a better leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution reactions. researchgate.net These transformations open pathways to a wide array of derivatives with potentially new biological or material properties.

Direct C-H Functionalization of the Pyridine Ring: Modern synthetic methods are increasingly focused on the direct activation and functionalization of carbon-hydrogen bonds, which is a highly atom-economical approach. Developing new catalytic systems for the regioselective C-H functionalization of the pyridine ring in this compound would allow for the direct introduction of new substituents without the need for pre-functionalized starting materials.

Transformations involving Pyridine N-Oxides: The corresponding N-oxide of a pyridine derivative can exhibit unique reactivity. For example, reacting a pyridine N-oxide with reagents like acetic anhydride (B1165640) can lead to the introduction of functional groups at the 2-position of the ring, a common strategy for synthesizing 2-substituted pyridines. organic-chemistry.org Exploring the N-oxide chemistry of this compound could unlock new synthetic routes.

Understanding Substituent Effects: The 2-(2-methoxyethoxy) group is an electron-donating substituent, which influences the electron density and reactivity of the pyridine ring. It will direct incoming electrophiles to specific positions and affect the acidity of the ring protons. A detailed study of these electronic effects is crucial for predicting and controlling the outcomes of further chemical transformations on the molecule. nih.gov

By exploring these and other novel reactions, chemists can expand the chemical space around the this compound scaffold, leading to the discovery of new compounds with valuable applications.

Q & A

Q. What are the common synthetic routes for preparing (2-(2-Methoxyethoxy)pyridin-3-yl)methanol?

- Methodological Answer : The compound can be synthesized via reduction of a pyridine-3-carbaldehyde precursor using lithium aluminum hydride (LiAlH₄), followed by functionalization of the pyridine ring. For the 2-methoxyethoxy substituent, nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) are employed. For example, Suzuki-Miyaura cross-coupling with boronic acid derivatives (e.g., (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid) can introduce the methoxyethoxy group . Optimization of reaction conditions (e.g., base selection, solvent polarity) is critical to achieving high yields.

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is used to verify the methoxyethoxy and hydroxymethyl substituents. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (using programs like SHELXL ) resolves bond lengths and angles. For example, typical C-O bond lengths in methoxyethoxy groups are ~1.43 Å, consistent with similar pyridine derivatives .

Q. What are the solubility and stability properties of this compound under experimental conditions?

- Methodological Answer : The compound is polar due to the hydroxymethyl and methoxyethoxy groups, making it soluble in alcohols (methanol, ethanol) and dimethyl sulfoxide (DMSO). Stability tests under varying pH (e.g., 2–12) and temperatures (e.g., 25–60°C) should be conducted via HPLC to assess degradation. For storage, inert atmospheres (N₂/Ar) and desiccants are recommended to prevent oxidation of the hydroxymethyl group .

Advanced Research Questions

Q. What reaction mechanisms govern the oxidation of the hydroxymethyl group in this compound?

- Methodological Answer : Oxidation with pyridinium chlorochromate (PCC) or Jones reagent converts the hydroxymethyl group to a carbonyl (aldehyde/ketone). Computational studies (DFT) suggest that the reaction proceeds via a two-step mechanism: initial proton abstraction by the oxidizing agent, followed by hydride transfer. Energy barriers for these steps are typically ~20–25 kcal/mol, as observed in analogous pyridine-methanol systems .

Q. How does the methoxyethoxy group influence electronic properties in catalytic applications?

- Methodological Answer : The methoxyethoxy group acts as an electron-donating substituent, increasing electron density on the pyridine ring. This enhances coordination with metal catalysts (e.g., Pd in cross-coupling reactions). Electrochemical studies (cyclic voltammetry) show a reduction potential shift of ~-0.3 V compared to unsubstituted pyridines, confirming its electron-rich nature .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values in enzyme assays) may arise from stereochemical impurities or solvent effects. Strategies include:

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model transition states and intermediates. For example, free energy profiles for nucleophilic aromatic substitution (SNAr) at the pyridine ring can predict regioselectivity. These models align with experimental data showing preferential substitution at the 4-position due to lower activation energy (~15 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.